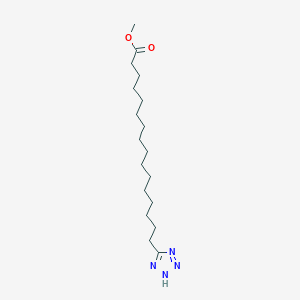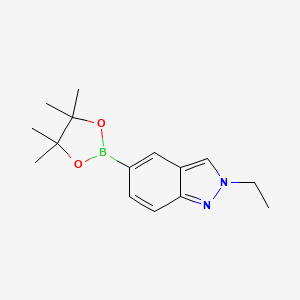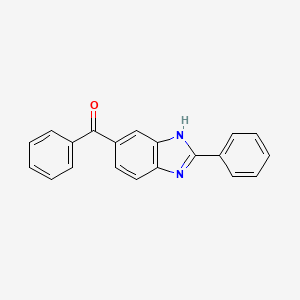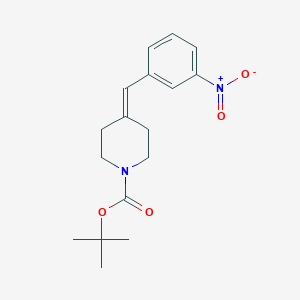
tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H22N2O4 It is a derivative of piperidine and is characterized by the presence of a nitrobenzylidene group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with nitrobenzaldehyde under specific conditions. One common method includes the condensation reaction between 4-piperidone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
化学反应分析
Types of Reactions: tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The nitro group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Reduction: tert-Butyl 4-(3-aminobenzylidene)piperidine-1-carboxylate.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted derivatives with different functional groups replacing the nitro group.
科学研究应用
Chemistry: In chemistry, tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in drug discovery and development, particularly in the design of new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers, coatings, and other high-performance materials .
作用机制
The mechanism of action of tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
相似化合物的比较
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate is unique due to the presence of the nitrobenzylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry .
属性
分子式 |
C17H22N2O4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[(3-nitrophenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(20)18-9-7-13(8-10-18)11-14-5-4-6-15(12-14)19(21)22/h4-6,11-12H,7-10H2,1-3H3 |
InChI 键 |
LVOGJJJPODNUMH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)[N+](=O)[O-])CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


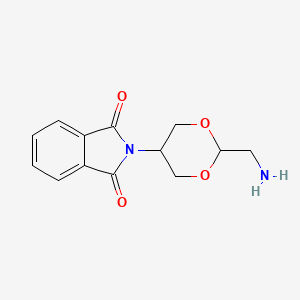
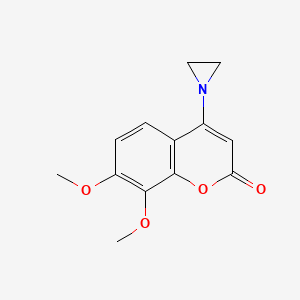

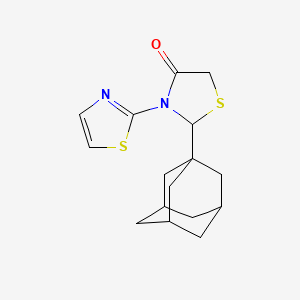
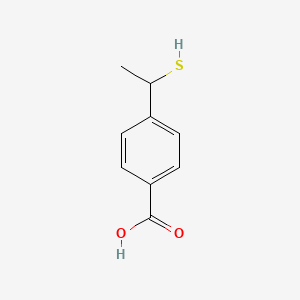
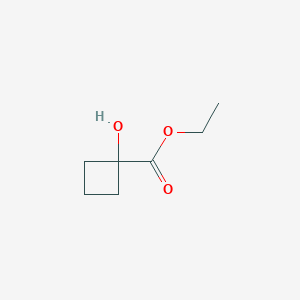
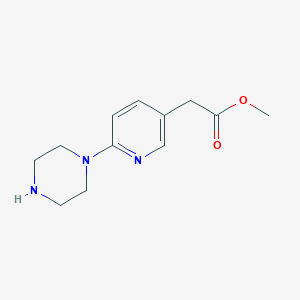
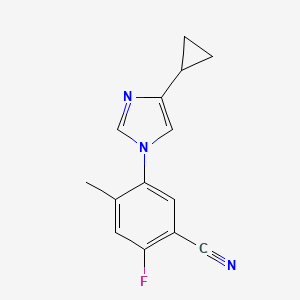
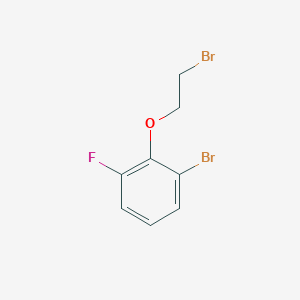
![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
